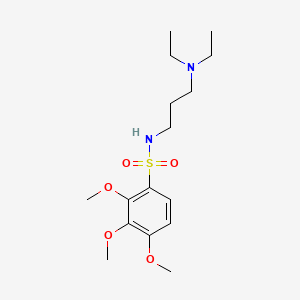
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- is a chemical compound with a complex structure that includes a benzenesulfonamide core substituted with a 3-(diethylamino)propyl group and three methoxy groups at the 2, 3, and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Substitution with the 3-(Diethylamino)propyl Group: The benzenesulfonyl chloride is then reacted with 3-(diethylamino)propylamine under basic conditions to form the N-(3-(diethylamino)propyl)benzenesulfonamide.
Introduction of Methoxy Groups: The final step involves the methylation of the benzene ring at the 2, 3, and 4 positions using methanol and a suitable catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Biology: It is used in studies related to enzyme inhibition and cellular uptake mechanisms.
Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in tumor cells, and its inhibition can lead to a decrease in tumor cell proliferation and induction of apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-(3-(dimethylamino)propyl)-4-hydroxy-: Similar structure but with a hydroxyl group instead of methoxy groups.
2,5-Dichloro-N-(3-(diethylamino)propyl)benzenesulfonamide: Contains chloro substituents instead of methoxy groups.
Uniqueness
Benzenesulfonamide, N-(3-(diethylamino)propyl)-2,3,4-trimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and may influence its binding affinity to target enzymes.
Properties
CAS No. |
103595-51-3 |
|---|---|
Molecular Formula |
C16H28N2O5S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-2,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H28N2O5S/c1-6-18(7-2)12-8-11-17-24(19,20)14-10-9-13(21-3)15(22-4)16(14)23-5/h9-10,17H,6-8,11-12H2,1-5H3 |
InChI Key |
PJEPYNVYILTCKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















